molecular formula C7H16O B587251 (S)-2-Methylhexanol-d3 CAS No. 1329614-76-7

(S)-2-Methylhexanol-d3

Cat. No.: B587251
CAS No.: 1329614-76-7
M. Wt: 119.222
InChI Key: LCFKURIJYIJNRU-HMQROFFESA-N
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Description

(S)-2-Methylhexanol-d3 is a deuterated alcohol, where three hydrogen atoms are replaced by deuterium. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The presence of deuterium makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, as it helps in tracing and understanding reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methylhexanol-d3 typically involves the deuteration of (S)-2-Methylhexanol. One common method is the catalytic hydrogenation of (S)-2-Methylhexanal using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions usually involve moderate temperatures and pressures to ensure efficient deuteration.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of deuterium gas in large quantities and the recycling of catalysts are crucial for cost-effective production.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methylhexanol-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (S)-2-Methylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to (S)-2-Methylhexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Thionyl chloride in the presence of pyridine at room temperature.

Major Products:

    Oxidation: (S)-2-Methylhexanoic acid.

    Reduction: (S)-2-Methylhexane.

    Substitution: (S)-2-Methylhexyl chloride.

Scientific Research Applications

(S)-2-Methylhexanol-d3 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.

    Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Methylhexanol-d3 primarily involves its role as a deuterated tracer. In NMR spectroscopy, the presence of deuterium atoms provides distinct signals that help in elucidating the structure and dynamics of molecules. In biological systems, the incorporation of deuterium can alter the metabolic pathways, providing insights into enzyme activities and metabolic fluxes.

Comparison with Similar Compounds

  • (S)-2-Methylhexanol
  • ®-2-Methylhexanol
  • (S)-2-Methylhexanoic acid
  • (S)-2-Methylhexane

Comparison: (S)-2-Methylhexanol-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and metabolic studies. Compared to its non-deuterated counterpart, (S)-2-Methylhexanol, the deuterated version provides more precise and detailed information in scientific research. The chiral nature of the compound also allows for studies on stereochemistry and enantiomeric interactions.

Properties

CAS No.

1329614-76-7

Molecular Formula

C7H16O

Molecular Weight

119.222

IUPAC Name

(2S)-2-(trideuteriomethyl)hexan-1-ol

InChI

InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1/i2D3

InChI Key

LCFKURIJYIJNRU-HMQROFFESA-N

SMILES

CCCCC(C)CO

Synonyms

(S)-2-Methyl-1-hexanol-d3;  (-)-2-Methyl-1-hexanol-d3; 

Origin of Product

United States

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